Cas no 946232-22-0 (2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethoxy)phenylacetamide)

2-2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethoxy)phenylacetamide is a specialized heterocyclic compound featuring a unique molecular structure combining an indole core with a 1,3,4-oxadiazole moiety and a trifluoromethoxyphenylacetamide group. This structural complexity imparts potential pharmacological relevance, particularly in medicinal chemistry applications. The presence of the trifluoromethoxy group enhances metabolic stability and lipophilicity, while the oxadiazole ring may contribute to binding affinity in biological targets. Its well-defined synthetic pathway allows for consistent purity and scalability. This compound is of interest in drug discovery, particularly for the development of enzyme inhibitors or receptor modulators, due to its balanced physicochemical properties and structural versatility for further derivatization.
2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethoxy)phenylacetamide structure
946232-22-0 structure
Product name:2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethoxy)phenylacetamide
CAS No:946232-22-0
MF:C22H19F3N4O3
MW:444.406475305557
CID:6554029

2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethoxy)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethoxy)phenylacetamide
    • 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
    • Inchi: 1S/C22H19F3N4O3/c1-2-5-20-27-28-21(31-20)18-12-14-6-3-4-7-17(14)29(18)13-19(30)26-15-8-10-16(11-9-15)32-22(23,24)25/h3-4,6-12H,2,5,13H2,1H3,(H,26,30)
    • InChI Key: MEWYRUZHEZIOPI-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OC(F)(F)F)C=C1)(=O)CN1C2=C(C=CC=C2)C=C1C1=NN=C(CCC)O1

2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethoxy)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2227-0395-20μmol
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
946232-22-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2227-0395-5mg
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
946232-22-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2227-0395-2μmol
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
946232-22-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2227-0395-2mg
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
946232-22-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2227-0395-5μmol
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
946232-22-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2227-0395-10μmol
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
946232-22-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2227-0395-1mg
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
946232-22-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2227-0395-10mg
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
946232-22-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2227-0395-25mg
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
946232-22-0 90%+
25mg
$109.0 2023-05-16
A2B Chem LLC
BA75592-10mg
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
946232-22-0
10mg
$291.00 2024-05-20

Additional information on 2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethoxy)phenylacetamide

2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS No. 946232-22-0): A Comprehensive Overview

The compound 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS No. 946232-22-0) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its complex name reflects its intricate architecture, combining an indole core with a 1,3,4-oxadiazole moiety and a trifluoromethoxy phenyl group. This combination of functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

One of the key features of this compound is its heterocyclic framework, which is a common motif in many bioactive molecules. The indole ring system is widely recognized for its presence in natural products and pharmaceuticals, contributing to its potential therapeutic properties. The incorporation of the 1,3,4-oxadiazole ring further enhances its versatility, as this heterocycle is known for its stability and ability to participate in diverse chemical interactions. The trifluoromethoxy group adds another layer of complexity, often improving the compound's metabolic stability and bioavailability.

In recent years, there has been growing interest in small-molecule therapeutics targeting specific biological pathways. Researchers have explored the potential of 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-(trifluoromethoxy)phenyl)acetamide in modulating enzymes or receptors involved in inflammation, oncology, and neurological disorders. Its unique structure allows it to interact with various protein targets, making it a valuable tool for studying disease mechanisms and developing novel treatments.

The synthesis of this compound involves multi-step organic reactions, often starting with the construction of the indole core followed by the introduction of the 1,3,4-oxadiazole and trifluoromethoxy phenyl groups. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm its purity and structural integrity. These analytical methods ensure that the compound meets the rigorous standards required for pharmaceutical applications.

From a drug discovery perspective, the compound's lipophilicity and molecular weight are within the desirable ranges for oral bioavailability, a critical factor in developing effective medications. Its structure-activity relationship (SAR) has been a subject of intense study, with researchers optimizing its scaffold to enhance potency and selectivity. This has led to the development of analogs with improved pharmacological profiles, further expanding its potential applications.

In the context of current trends, the demand for targeted therapies and precision medicine has driven the exploration of compounds like 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-(trifluoromethoxy)phenyl)acetamide. Its ability to selectively interact with biological targets aligns with the shift toward personalized treatment strategies. Additionally, its fluorinated components are of particular interest, as fluorine atoms often enhance a molecule's binding affinity and metabolic stability.

Another area of relevance is the compound's potential role in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The indole moiety is known to cross the blood-brain barrier, making it a promising scaffold for central nervous system (CNS) drug development. Researchers are investigating its effects on key pathways implicated in neurodegeneration, offering hope for future therapeutic breakthroughs.

In summary, 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS No. 946232-22-0) represents a fascinating example of modern medicinal chemistry. Its unique structural features, combined with its potential applications in drug discovery and targeted therapies, make it a compound of significant scientific and clinical interest. As research continues to uncover its full potential, this molecule may play a pivotal role in addressing unmet medical needs and advancing the field of pharmaceutical science.

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